molecular formula C7H7IN2O B1389788 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1203499-61-9

6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B1389788
CAS No.: 1203499-61-9
M. Wt: 262.05 g/mol
InChI Key: JMOGCZVMMIYNOX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the iodination of a suitable precursor. One common method involves the reaction of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Mechanism of Action

The mechanism of action of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially modulating the activity of certain enzymes or receptors . Further research is needed to elucidate its exact mechanism of action and the molecular targets involved.

Comparison with Similar Compounds

6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGCZVMMIYNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673657
Record name 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8024-11-1, 1203499-61-9
Record name Oils, wormseed
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

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